![molecular formula C19H18N4O3S B8194808 艾拉唑磺 CAS No. 172152-37-3](/img/structure/B8194808.png)
艾拉唑磺
描述
Ilaprazole is a new proton pump inhibitor (PPI) that is currently marketed in China and South Korea for the treatment of gastric and duodenal ulcer . It has a favorable long half-life and minimal pharmacokinetic variability associated with CYP2C19 polymorphism . Sulfoxide oxidation of ilaprazole is catalyzed mainly by CYP3A4 .
Synthesis Analysis
The biotransformation of Ilaprazole in human liver microsomes (HLMs) was characterized and quantitively analyzed by liquid chromatography (LC)/UV/high-resolution mass spectrometry (HRMS) . The results revealed that sulfoxide reduction to ilaprazole sulfide rather than sulfoxide oxidation was the major biotransformation pathway in HLMs . Ilaprazole sulfide and its multiple oxidative metabolites were major drug-related components in human urine and feces .Chemical Reactions Analysis
Ilaprazole underwent three primary metabolic pathways in HLMs: sulfoxide reduction to ilaprazole sulfide; monooxidation to M4, M5, and M7; and sulfoxide oxidation to ilaprazole sulfone .Physical And Chemical Properties Analysis
The n-octanol to water partition coefficients of Ilaprazole were 0.9951 at pH 6 and 0.8898 at pH 10 . The particle size distribution of Ilaprazole powder was in the size range of 0.138–13.183 μm with a mean particle size of 3.311 μm .科学研究应用
对胃溃疡治疗的干扰:艾拉唑磺会干扰胃溃疡治疗,尤其是与某些类黄酮结合时,如槲皮素、木犀草素、檞皮素和(+)-儿茶素 (Yuping Zhang et al., 2011)。
抑制质子泵活性:该化合物抑制质子泵活性并抑制胃酸产生,这是胃酸产生的最后一步 (Definitions, 2020)。
代谢和胃溃疡的治疗:艾拉唑磺的形成主要由 CYP3A4/5 催化。它被设计用于治疗胃溃疡 (Kyung-ah Seo et al., 2012)。
对生物利用度的影响:艾拉唑磺和硫化物会降低艾拉唑与牛血清白蛋白的亲和力,可能影响其生物利用度和功效 (W. Zhuang et al., 2012)。
治疗消化性溃疡的比较疗效:已发现艾拉唑在治疗十二指肠溃疡方面的疗效与奥美拉唑相似,尽管没有试验表明其优于现有的质子泵抑制剂 (N. Bohidar et al., 2013)。
药代动力学和药效学:包括静脉注射艾拉唑在内的多项研究探讨了其稳定的药代动力学和药效学,表明其在健康受试者中具有安全性和耐受性 (Hongyun Wang et al., 2016)。
代谢途径和药物相互作用:非酶性亚砜还原是艾拉唑在人体中的主要代谢清除途径,表明通过 CYP3A4 抑制或诱导产生的药物相互作用最小 (Jie Pu et al., 2018)。
在人血浆中的定量:已经开发了各种方法,例如 LC-MS/MS,以准确定量人血浆中的艾拉唑及其主要代谢物艾拉唑磺 (Tan et al., 2007)。
性别对药代动力学的影响:研究表明,性别显着影响艾拉唑的药代动力学,与男性相比,女性的清除率和全身生物利用度较低 (Shan Cao et al., 2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfonyl]-6-pyrrol-1-yl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-17(20-8-7-18(13)26-2)12-27(24,25)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIMQHKFWOTNOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilaprazole sulfone | |
CAS RN |
172152-37-3 | |
Record name | Sulfonyl ilaprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFONYL ILAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX8Y2K6KVM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。